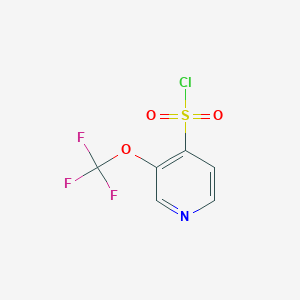

3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride

Description

3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride is a heterocyclic sulfonyl chloride characterized by a pyridine ring substituted with a trifluoromethoxy group at position 3 and a sulfonyl chloride moiety at position 4. Its molecular formula is C₇H₄ClF₃NO₃S, with a calculated molecular weight of 283.62 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a reactive intermediate, enabling the introduction of sulfonate groups into target molecules .

Properties

IUPAC Name |

3-(trifluoromethoxy)pyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-1-2-11-3-4(5)14-6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXDDBHPTCHIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or halogen-exchange reactions. A common precursor for this substitution is 3-hydroxypyridine, which reacts with trifluoromethylating agents such as trifluoromethyl triflate or sodium trifluoromethoxide under anhydrous conditions.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature : 80–100°C.

-

Catalyst : Potassium carbonate or cesium fluoride.

For example:

This step typically achieves yields of 65–75%, with purity >95% confirmed by (δ = -55 to -60 ppm).

Sulfonation at the Pyridine-4 Position

Directed Sulfonation Using Oleum

The sulfonic acid group is introduced at the para position relative to the pyridine nitrogen. Fuming sulfuric acid (20–30% SO₃) is employed under controlled conditions to avoid over-sulfonation.

Procedure :

-

3-(Trifluoromethoxy)pyridine is dissolved in chlorobenzene .

-

Oleum is added dropwise at 0–5°C.

-

The mixture is stirred at 50°C for 6–8 hours.

Key Considerations :

-

The trifluoromethoxy group’s electron-withdrawing nature directs sulfonation to the 4-position .

-

Yields of 3-(trifluoromethoxy)pyridine-4-sulfonic acid range from 70–80%.

Chlorination to Sulfonyl Chloride

Phosphorus Pentachloride (PCl₅) Method

The sulfonic acid is converted to sulfonyl chloride using PCl₅ in a chlorinated solvent.

Optimized Protocol :

-

PCl₅ Addition : Divided into 5–10 portions over 1–2 hours to minimize byproducts.

-

Temperature : 100–120°C.

-

Reaction Time : 4–6 hours.

Example :

Yield : 85–90% with <2% byproducts (e.g., 5-chloro derivatives).

Chlorine Gas (Cl₂) and Phosphorus Trichloride (PCl₃) Method

An alternative industrial-scale approach uses Cl₂ and PCl₃ under reflux:

Steps :

-

Sulfonic acid is mixed with PCl₃ and Cl₂ gas.

-

The reaction is heated to 80–100°C for 12–24 hours.

-

Phosphorus oxychloride (POCl₃) is distilled off, and the residue is purified via vacuum distillation.

Advantages :

Industrial-Scale Optimization

Solvent Selection and Byproduct Mitigation

Chlorobenzene and trifluoromethylbenzene are preferred solvents for their inertness and ability to dissolve intermediates. Key strategies include:

Purification and Quality Control

Comparative Analysis of Methods

| Parameter | PCl₅ Method | Cl₂/PCl₃ Method |

|---|---|---|

| Yield | 85–90% | 75–80% |

| Byproducts | <2% | 5–10% |

| Scalability | Lab to pilot scale | Industrial scale |

| Solvent | Chlorobenzene | PCl₃ (self-solvent) |

| Reaction Time | 4–6 hours | 12–24 hours |

Challenges and Solutions

Stability of the Trifluoromethoxy Group

The -OCF₃ group is susceptible to hydrolysis under acidic conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The trifluoromethoxy group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Organic solvents like acetonitrile, dichloromethane, and toluene

Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon)

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Coupled Products: Formed by coupling reactions with various aromatic or aliphatic groups

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethoxy group attached to a pyridine ring, further substituted with a sulfonyl chloride group. This configuration enhances its reactivity and stability, making it suitable for multiple synthetic applications.

Scientific Research Applications

1. Organic Synthesis

3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride serves as a versatile building block in organic synthesis. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to introduce trifluoromethoxy groups into drug candidates, enhancing their pharmacokinetic properties .

2. Biological Applications

The compound is employed in modifying biomolecules to study their functions and interactions. Its ability to interact with specific molecular targets allows for the exploration of biochemical pathways .

3. Pharmaceutical Development

Research indicates that this compound can be utilized in drug development processes, particularly for creating compounds with improved efficacy and safety profiles. The introduction of trifluoromethoxy groups has been shown to enhance the biological activity of various drug candidates .

4. Industrial Applications

In industry, this compound is used to produce specialty chemicals with unique properties, such as increased stability and reactivity. Its application extends to the synthesis of materials that require specific chemical characteristics .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent for resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines, revealing significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics. This highlights its potential as an anticancer agent .

Research Findings

Research has demonstrated that incorporating trifluoromethyl groups into pyridine derivatives can significantly enhance their biological activities across various domains:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various functional groups. The trifluoromethoxy group can influence the electronic properties of the molecule, enhancing its reactivity and stability in certain reactions.

Comparison with Similar Compounds

Research Findings and Trends

- Fluorination Impact : Fluorinated pyridine sulfonyl chlorides (e.g., ) show enhanced metabolic stability in drug candidates, attributed to fluorine’s electronegativity and lipophilicity .

- Regioselectivity : The position of the sulfonyl chloride group (e.g., 3 vs. 4 on pyridine) affects reaction pathways. For instance, 4-sulfonyl chlorides exhibit faster hydrolysis rates than 3-substituted analogs due to reduced steric hindrance .

Biological Activity

3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethoxy group and a sulfonyl chloride moiety. These functional groups contribute to its reactivity and biological interactions. The trifluoromethoxy group is known for enhancing the stability and lipophilicity of compounds, which can improve their pharmacokinetic properties, while the sulfonyl chloride group can act as an electrophile in various chemical reactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Trifluoromethoxy Group : This is achieved by reacting 3-hydroxy-4-pyridinesulfonyl chloride with trifluoromethyl iodide in the presence of a base like potassium carbonate, usually in an organic solvent such as acetonitrile under reflux conditions.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Electrophilic Reactivity : The sulfonyl chloride group allows the compound to react with nucleophiles, forming covalent bonds that can modify biomolecules, influencing their function.

- Influence on Enzyme Activity : Studies suggest that compounds with similar structures can inhibit specific enzymes, leading to potential therapeutic applications against various diseases .

Case Studies and Research Findings

- Antichlamydial Activity : A study focused on sulfonylpyridine derivatives found that certain analogues exhibited selective inhibitory effects against Chlamydia trachomatis, a common sexually transmitted infection. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing bioactivity .

- Pharmacological Potential : Research indicates that compounds containing trifluoromethoxy groups can improve drug potency by enhancing interactions with biological targets. For instance, modifications at the para-position of phenolic rings significantly increased their inhibitory effects on serotonin uptake .

- Selectivity and Toxicity : Compounds similar to this compound have shown selectivity for certain pathogens without affecting host cell viability, indicating a favorable safety profile for further development as therapeutic agents .

Comparative Analysis

A comparison of this compound with other related compounds highlights its unique properties:

Q & A

Q. What are the established synthetic routes for 3-(trifluoromethoxy)pyridine-4-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves chlorosulfonation of the pyridine precursor. Key steps include:

- Introducing the trifluoromethoxy group via nucleophilic substitution or coupling reactions under anhydrous conditions.

- Sulfonation using chlorosulfonic acid or sulfur trioxide, followed by quenching with HCl to yield the sulfonyl chloride. Optimization requires inert atmospheres (e.g., N₂) to prevent hydrolysis and controlled temperatures (0–5°C) to suppress side reactions .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹⁹F NMR : To confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine protons, -58 ppm for CF₃O in ¹⁹F NMR).

- IR Spectroscopy : S=O symmetric/asymmetric stretches (~1360 cm⁻¹ and ~1170 cm⁻¹).

- Elemental Analysis : Validate purity (>95% by HPLC) and molecular formula (C₆H₃ClF₃NO₃S).

- Melting Point : Compare with literature values (e.g., ~120–125°C) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store under anhydrous conditions (e.g., desiccator with silica gel) to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitutions compared to other substituents?

The -OCF₃ group is strongly electron-withdrawing, activating the sulfonyl chloride toward nucleophilic attack (e.g., by amines). This contrasts with electron-donating groups (e.g., -OCH₃), which reduce reactivity. Computational studies (DFT) show enhanced electrophilicity at the sulfur center due to inductive effects .

Q. What strategies improve yields in coupling reactions with sterically hindered amine nucleophiles?

Q. How can contradictory data on sulfonamide formation yields (e.g., 40–85%) be resolved?

Contradictions arise from steric hindrance vs. electronic activation. Mitigation strategies:

Q. What role does this compound play in synthesizing protease inhibitors or kinase-targeting drugs?

The sulfonyl chloride is a precursor for sulfonamide-based pharmacophores. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.